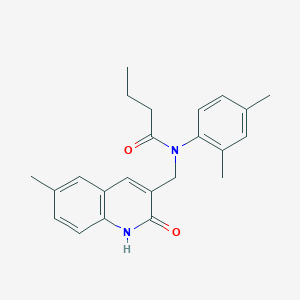![B7710178 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione CAS No. 1877241-72-9](/img/no-structure.png)
4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione, also known as bisphenol A benzyl ether (BABE), is a chemical compound that has been extensively used in the manufacturing of polycarbonate plastics and epoxy resins. BABE has gained significant attention in recent years due to its potential adverse effects on human health and the environment.
作用機序
The mechanism of action of BABE involves its binding to estrogen receptors and thyroid hormone receptors, leading to the activation or inhibition of downstream signaling pathways. BABE has also been shown to affect the expression of genes involved in lipid metabolism and inflammation, which may contribute to its adverse effects on human health.
Biochemical and Physiological Effects:
BABE has been shown to have adverse effects on various physiological systems, including the reproductive, endocrine, and immune systems. BABE has been shown to disrupt the development and function of the male and female reproductive systems, leading to infertility and other reproductive disorders. BABE has also been shown to disrupt thyroid hormone signaling, leading to metabolic disorders and neurodevelopmental deficits. Additionally, BABE has been shown to affect the immune system, leading to increased susceptibility to infections and autoimmune diseases.
実験室実験の利点と制限
BABE has several advantages as a model compound for studying the toxicity and endocrine-disrupting effects of BPA and its analogs. BABE has similar chemical and physical properties as BPA, making it a suitable substitute for BPA in laboratory experiments. BABE is also less expensive and more readily available than BPA. However, BABE has some limitations, including its lower estrogenic activity compared to BPA and its potential to undergo metabolic transformation in vivo, leading to the formation of reactive metabolites that may have different toxicological properties than the parent compound.
将来の方向性
Future research on BABE should focus on elucidating its mechanism of action and its adverse effects on human health and the environment. Studies should investigate the long-term effects of BABE exposure on various physiological systems, including the reproductive, endocrine, and immune systems. Additionally, studies should investigate the potential for BABE to undergo metabolic transformation in vivo and the formation of reactive metabolites that may have different toxicological properties than the parent compound. Finally, studies should investigate the potential for BABE to accumulate in the environment and its potential adverse effects on wildlife and ecosystems.
合成法
BABE can be synthesized by the reaction of 4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione A (BPA) with benzyl chloride in the presence of a base. The reaction yields BABE as a white crystalline solid with a melting point of 153-154°C. The purity of BABE can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
BABE has been extensively used in scientific research as a model compound for studying the toxicity and endocrine-disrupting effects of BPA and its analogs. BABE has been shown to have similar estrogenic activity as BPA and can bind to estrogen receptors, leading to the activation of estrogen-responsive genes. BABE has also been shown to disrupt thyroid hormone signaling and alter the expression of genes involved in lipid metabolism and inflammation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione' involves the reaction of 4-hydroxybenzophenone with isopropyl iodide in the presence of a base to form 4-isopropoxybenzophenone. This intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": ["4-hydroxybenzophenone", "isopropyl iodide", "phthalic anhydride", "base", "Lewis acid catalyst"], "Reaction": ["Step 1: React 4-hydroxybenzophenone with isopropyl iodide in the presence of a base (such as potassium carbonate) and a solvent (such as DMF) to form 4-isopropoxybenzophenone.", "Step 2: React 4-isopropoxybenzophenone with phthalic anhydride in the presence of a Lewis acid catalyst (such as zinc chloride) and a solvent (such as toluene) to form '4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione'." ] } | |
CAS番号 |
1877241-72-9 |
InChIキー |
RLRWGMRXEODVLT-UHFFFAOYSA-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





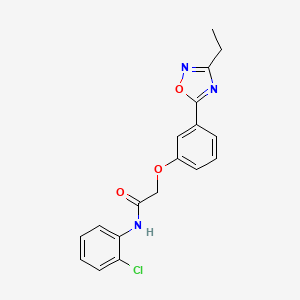

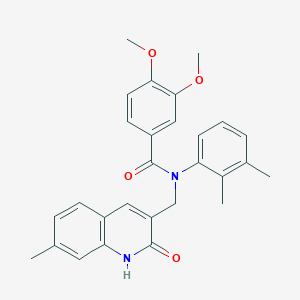

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)

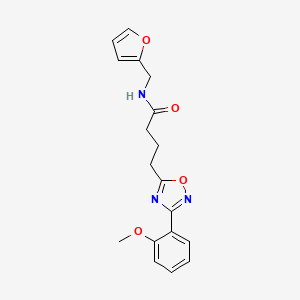
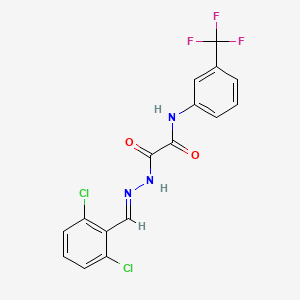
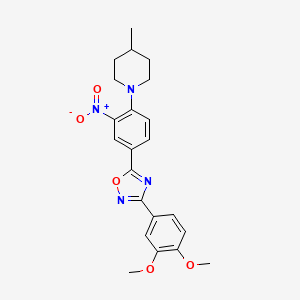
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
